molecular formula C19H26N4O4 B11140167 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione

1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione

Cat. No.: B11140167
M. Wt: 374.4 g/mol
InChI Key: UHIJPZJNUGCMHE-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione is a complex organic compound featuring a piperazine ring substituted with a methoxyphenyl group and an oxopiperazine moiety

Properties

Molecular Formula

C19H26N4O4

Molecular Weight

374.4 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(3-oxopiperazin-1-yl)butane-1,4-dione

InChI

InChI=1S/C19H26N4O4/c1-27-16-4-2-15(3-5-16)21-10-12-22(13-11-21)18(25)6-7-19(26)23-9-8-20-17(24)14-23/h2-5H,6-14H2,1H3,(H,20,24)

InChI Key

UHIJPZJNUGCMHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC(=O)N3CCNC(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione typically involves multi-step organic reactions. One common method starts with the preparation of 4-(4-methoxyphenyl)piperazine through the reaction of piperazine with 4-methoxyphenyl chloride under basic conditions. This intermediate is then reacted with 1,4-butanedione in the presence of a suitable catalyst to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 1-[4-(4-Hydroxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione.

    Reduction: Formation of 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-hydroxypiperazino)-1,4-butanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of piperazine compounds can effectively target cancer pathways, leading to decreased viability of cancer cells through mechanisms such as:

  • Inhibition of cell cycle progression
  • Induction of apoptosis via mitochondrial pathways .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Its structure suggests potential interactions with neurotransmitter systems, particularly:

  • Dopaminergic and serotonergic pathways , which are crucial in managing mood disorders and schizophrenia.
    Research has demonstrated that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), thereby enhancing serotonin levels in the brain .

Antimicrobial Activity

The antimicrobial properties of the compound have been explored against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism of action is believed to involve:

  • Disruption of bacterial cell wall synthesis
  • Inhibition of protein synthesis .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several piperazine derivatives, including 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione. The results showed a significant reduction in tumor growth in vitro and in vivo models, indicating its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening conducted by researchers at Nanjing Medical University, the compound was tested for its effects on anxiety and depression models in rodents. The findings suggested that it produced anxiolytic effects comparable to established SSRIs, highlighting its potential application in treating mood disorders .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of cell proliferation
NeuropharmacologicalModulation of serotonin levels
AntimicrobialDisruption of cell wall synthesis

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the oxopiperazine moiety can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl-piperazine structure but lacks the oxopiperazine and butanedione components.

    4-(4-Methoxyphenyl)piperazine-1-carboxamide: Similar structure with a carboxamide group instead of the oxopiperazine moiety.

    1-(4-Methoxyphenyl)-4-(3-oxopiperazino)butane: Similar but lacks the second piperazine ring.

Uniqueness: 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione is unique due to its dual piperazine rings and the presence of both methoxyphenyl and oxopiperazine groups. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.

Biological Activity

1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione is a synthetic compound that belongs to the class of piperazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in treating various disorders such as anxiety, depression, and cancer. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H21N3O3
  • Molecular Weight : 313.37 g/mol
  • CAS Number : [insert CAS number if available]

This compound features a piperazine ring which is often associated with a variety of pharmacological effects.

Antidepressant and Anxiolytic Effects

Research has indicated that piperazine derivatives exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that compounds with similar structures can modulate serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. A study involving piperazine derivatives demonstrated their ability to bind effectively to these receptors, leading to anxiolytic effects in animal models .

Anticancer Properties

Piperazine derivatives have also been investigated for their anticancer potential. A notable case study involved the synthesis of various piperazine-based compounds that exhibited cytotoxic activity against different cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-712Apoptosis induction
Compound BHeLa8Cell cycle arrest

Neuroprotective Effects

Another area of interest is the neuroprotective effects of piperazine derivatives. Research has shown that certain compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant activity of a series of piperazine derivatives, including those similar to this compound. The results indicated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages .

Case Study 2: Anticancer Efficacy

In another investigation published in Bioorganic & Medicinal Chemistry, researchers synthesized multiple piperazine derivatives and assessed their anticancer properties against breast cancer cell lines. The study concluded that these compounds exhibited promising cytotoxic effects, warranting further investigation into their mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione, and what key intermediates are involved?

  • Methodology : The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, 4-(4-Methoxyphenyl)piperazin-1-ium chloride, a structural analog, is synthesized by refluxing precursors (e.g., Me₂SnCl₂) with piperazine derivatives in methanol, followed by recrystallization in water-ethanol (1:4) . Key intermediates include 4-(4-methoxyphenyl)piperazine and carbonyl-containing precursors. Reaction optimization may involve adjusting stoichiometry, solvent polarity, and reflux duration (typically 3–6 hours).

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • X-ray crystallography : Used to determine bond angles (e.g., C–C–C angles ranging from 105.5° to 179.97°) and confirm stereochemistry .
  • NMR/FTIR : Proton environments (e.g., methoxy groups at δ ~3.8 ppm in ¹H NMR) and carbonyl stretches (~1700 cm⁻¹ in IR) are diagnostic .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., 204.27 g/mol for analogous piperazinoacetophenone derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound in multi-step syntheses?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or methanol) enhance nucleophilic substitution efficiency .
  • Catalyst screening : Transition metals (e.g., Pd for coupling) or acid/base catalysts may accelerate steps like piperazine ring formation .
  • Workup protocols : Gradient recrystallization (water-ethanol) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
    • Data Analysis : Monitor reaction progress via TLC/HPLC and compare yields under varying conditions (e.g., 70% yield at 80°C vs. 50% at 60°C) .

Q. How can contradictory crystallographic or spectroscopic data be resolved, particularly regarding conformational flexibility?

  • Methodology :

  • Comparative crystallography : Analyze multiple crystal forms (polymorphs) to assess bond-angle variability (e.g., C43–C44–C45 angles: 118.30° vs. 121.03°) .
  • DFT calculations : Use software like Gaussian to model energetically favorable conformers and validate against experimental data .
  • Dynamic NMR : Detect rotational barriers in piperazine rings at low temperatures (e.g., -40°C) .

Q. What experimental strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage or biological assays?

  • Methodology :

  • pH stability studies : Test compound integrity in buffers (pH 3–10) over 24–72 hours. For example, piperazine derivatives degrade rapidly in acidic conditions (pH < 5) .
  • Thermal analysis : TGA/DSC identifies decomposition temperatures (>200°C for stable analogs) .
  • Lyophilization : Store as a lyophilized powder under argon to prevent oxidation .

Q. How can computational tools (e.g., COMSOL, DFT) predict reactivity or optimize reaction engineering for scaled-up synthesis?

  • Methodology :

  • Reactor simulation : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors, minimizing hotspots during exothermic steps .
  • Machine learning : Train models on reaction databases to predict optimal catalysts or solvents for piperazine coupling .
  • DFT-guided design : Calculate transition-state energies to identify rate-limiting steps (e.g., SN2 vs. radical mechanisms) .

Contradiction Analysis and Troubleshooting

Q. Why do synthetic yields vary significantly between laboratories for this compound?

  • Root Causes :

  • Impurity in precursors : Residual moisture in 4-methoxyphenylpiperazine reduces coupling efficiency .
  • Oxygen sensitivity : Radical intermediates may quench in aerobic conditions, requiring inert atmospheres .
    • Resolution : Standardize precursor purification (e.g., recrystallization from anhydrous ethanol) and use Schlenk-line techniques .

Safety and Compliance

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

  • Protocols :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 1B for irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal .

Future Research Directions

Q. How can AI-driven automation enhance high-throughput screening of derivatives for biological activity?

  • Approach :

  • Autonomous labs : Integrate robotic synthesis with AI for real-time reaction monitoring and adjustment .
  • QSAR modeling : Predict bioactivity (e.g., receptor binding) using structural descriptors (logP, H-bond donors) .

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